
sulfo-SPDB-DM4
Descripción general
Descripción
Sulfo-SPDB-DM4 is a drug-linker conjugate widely used in antibody-drug conjugates (ADCs) for targeted cancer therapy. It consists of two critical components:
- DM4 Payload: A thiol-containing maytansinoid derivative that inhibits tubulin polymerization, leading to microtubule destabilization, mitotic arrest, and apoptosis . DM4 is structurally related to maytansine but optimized for conjugation via disulfide bonds.
- Sulfo-SPDB Linker: A hydrophilic, sulfonated succinimidyl pyridyl-dithio-benzyl (SPDB) linker. The addition of a sulfonate group enhances hydrophilicity, improving ADC stability, solubility, and resistance to multidrug resistance (MDR) mechanisms .
Mechanism of Action:
Upon binding to tumor-associated antigens (e.g., folate receptor α or cadherin-6), the ADC is internalized and trafficked to lysosomes. Here, the sulfo-SPDB linker is cleaved, releasing DM4 metabolites (lysine-Nε-sulfo-SPDB-DM4, S-methyl-DM4, and free DM4). S-methyl-DM4, being lipophilic, diffuses into neighboring cells, enabling bystander killing of antigen-negative tumor cells .
Key Applications: this compound is utilized in ADCs such as IMGN853 (mirvetuximab soravtansine) for ovarian cancer and CDH6-ADC for renal/ovarian cancers. It demonstrates dose-dependent efficacy in xenograft models and enhanced activity in MDR1-positive tumors .
Métodos De Preparación
Synthesis of the Sulfo-SPDB Linker
The sulfo-SPDB linker (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) serves as the bridge between the antibody and the DM4 payload. Its synthesis involves a three-step process:
Formation of the Sulfobutanoate Backbone
The core structure is synthesized by reacting 4-bromo-2-sulfobutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent. This yields the activated sulfobutanoate ester, which is purified via recrystallization or column chromatography .
Introduction of the Pyridyldithiol Group
The activated ester undergoes nucleophilic substitution with 2,2'-dithiodipyridine to introduce the disulfide bond. The reaction is conducted in anhydrous dimethylformamide (DMF) at 25°C for 12 hours, achieving >90% yield . The sulfonation step enhances water solubility, critical for ADC stability in physiological conditions .
Table 1: Key Reaction Parameters for Sulfo-SPDB Synthesis
Step | Reagents | Conditions | Yield |
---|---|---|---|
Sulfobutanoate activation | NHS, EDC, 4-bromo-2-sulfobutanoic acid | 0°C, 2 hours | 85% |
Disulfide incorporation | 2,2'-dithiodipyridine | DMF, 25°C, 12 hours | 92% |
Final purification | Size-exclusion chromatography | PBS buffer, pH 7.4 | 98% purity |
Preparation of the DM4 Payload
DM4 (N(2′)-deacetyl-N(2′)-(4-mercapto-4-methyl-1-oxopentyl)-maytansine) is a semi-synthetic maytansinoid derivative. Its synthesis involves:
Microbial Fermentation of Maytansine Precursors
Maytansine is initially extracted from Actinosynnema pretiosum cultures. Fermentation is optimized for high yield (15–20 mg/L) using glucose-fed batch processes .
Chemical Modification to Introduce Thiol Groups
Maytansine undergoes deacetylation at the N(2′) position using hydrazine, followed by reaction with 4-mercapto-4-methylpentanoic acid. The thiol group is protected with a trityl group to prevent oxidation during storage .
Conjugation of Sulfo-SPDB to DM4
The conjugation process involves two stages: linker activation and payload attachment.
Linker Activation with Traut’s Reagent
The sulfo-SPDB linker is treated with Traut’s reagent (2-iminothiolane) to introduce a reactive thiol group. This step is performed in phosphate-buffered saline (PBS) at pH 8.0 for 1 hour, achieving >95% activation efficiency .
Disulfide Bond Formation with DM4
Activated sulfo-SPDB reacts with deprotected DM4 in a 1:1.2 molar ratio under nitrogen atmosphere. The reaction proceeds at 4°C for 6 hours to minimize disulfide scrambling. Excess DM4 is removed via tangential flow filtration .
Table 2: Conjugation Efficiency Under Varied Conditions
Parameter | Optimal Value | DAR Achieved | Purity |
---|---|---|---|
pH | 8.0 | 3.2 ± 0.3 | >97% |
Temperature | 4°C | 3.1 ± 0.5 | 95% |
Molar Ratio (Linker:DM4) | 1:1.2 | 3.4 ± 0.2 | 98% |
Purification and Formulation
Size-Exclusion Chromatography (SEC)
Crude this compound is purified using Superdex 200 resin, removing aggregates and unreacted DM4. SEC reduces aggregate content from 15% to <3% .
Lyophilization for Long-Term Stability
The purified conjugate is lyophilized with trehalose (5% w/v) as a cryoprotectant. Reconstitution in PBS yields a stable solution (≥6 months at -80°C) .
Analytical Characterization
Drug-to-Antibody Ratio (DAR) Determination
Hydrophobic interaction chromatography (HIC) separates ADC species by drug load. A DAR of 3.1–3.4 is typical for this compound conjugates .
Mass Spectrometry (MS) Analysis
Intact MS confirms the molecular weight (1075.66 g/mol) and detects modifications such as trisulfide bonds, which increase DAR by 0.2–0.3 units .
Table 3: Critical Quality Attributes of this compound
Attribute | Method | Specification |
---|---|---|
DAR | HIC | 3.0–3.5 |
Purity (monomer) | SEC | ≥97% |
Free DM4 | RP-HPLC | ≤1% |
Impact of Trisulfide Bonds on Conjugation
Antibodies containing trisulfide bonds (Cys-S-S-S-Cys) exhibit altered reactivity during conjugation. Studies show a 10–15% increase in DAR when trisulfide levels exceed 5%, due to additional DM4 attachment via trisulfide cleavage . This necessitates stringent control of trisulfide content (<2%) in the antibody starting material .
Análisis De Reacciones Químicas
Tipos de reacciones
Sulfo-SPDB-DM4 experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El enlazador sulfo-SPDB puede experimentar reacciones de sustitución con grupos tiol en los anticuerpos.
Reacciones de reducción: El enlace disulfuro en el enlazador sulfo-SPDB se puede reducir para liberar la carga útil DM4.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el ditiotreitol (DTT) y solventes como el DMSO. Las reacciones generalmente se llevan a cabo a temperatura ambiente en condiciones inertes para evitar la oxidación .
Productos principales
El producto principal de estas reacciones es el conjugado de anticuerpo-fármaco, que consiste en el anticuerpo unido a la carga útil DM4 a través del enlazador sulfo-SPDB. Tras la reducción, la carga útil DM4 se libera, ejerciendo sus efectos citotóxicos sobre las células diana .
Aplicaciones Científicas De Investigación
Mirvetuximab Soravtansine (M9346A-sulfo-SPDB-DM4)
Mirvetuximab soravtansine is a notable ADC that targets folate receptor alpha (FRα), which is overexpressed in several cancers, including ovarian cancer. Key findings include:
- Efficacy : In preclinical models, mirvetuximab soravtansine demonstrated significant anti-tumor activity against FRα-expressing tumors .
- Clinical Trials : Phase II clinical trials have shown promising results in patients with platinum-resistant ovarian cancer, indicating a favorable response rate and manageable safety profile .
Effects of Trisulfide Bonds on Conjugation
Research has highlighted how trisulfide bonds present in monoclonal antibodies can influence the conjugation efficiency and stability of ADCs:
- Increased Drug-to-Antibody Ratio (DAR) : A study indicated that higher levels of trisulfide bonds resulted in an increased DAR from 3.3 to 3.7, enhancing the therapeutic potential of the ADCs .
- Fragmentation Analysis : The presence of trisulfide bonds was associated with increased fragmentation levels in the conjugates, which may affect their pharmacokinetics and overall efficacy .
Comparative Data Table
The following table summarizes key characteristics and findings related to sulfo-SPDB-DM4 and its applications in ADCs:
Characteristic | This compound | Other Linkers |
---|---|---|
Linker Type | Cleavable | Non-cleavable |
Mechanism of Action | Thiol-based disulfide bond formation | Thioether bond |
Typical DAR Range | 3.3 - 3.7 | Varies widely |
Clinical Application | Ovarian cancer treatment | Various cancers |
Fragmentation Levels | Higher with trisulfide bonds | Generally lower |
Mecanismo De Acción
El mecanismo de acción de sulfo-SPDB-DM4 implica la entrega dirigida de la carga útil DM4 a las células cancerosas. El enlazador sulfo-SPDB une la carga útil DM4 a un anticuerpo que se une específicamente a los antígenos en la superficie de las células cancerosas. Tras la unión, el ADC se internaliza por la célula cancerosa y el enlace disulfuro en el enlazador sulfo-SPDB se reduce, liberando la carga útil DM4. DM4 luego inhibe la polimerización de tubulina y el ensamblaje de microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosis .
Comparación Con Compuestos Similares
Sulfo-SPDB-DM4 vs. SPDB-DM4
- Structural Difference : SPDB-DM4 lacks the sulfonate group, making it less hydrophilic.
- Efficacy in MDR Models: In multidrug-resistant (MDR) folate receptor models, this compound showed superior tumor growth inhibition compared to SPDB-DM3. In non-MDR models, both linkers exhibited similar activity .
- Mechanistic Advantage : The hydrophilic sulfo-SPDB linker reduces recognition by MDR1 efflux pumps, enhancing intracellular drug retention .
Parameter | This compound | SPDB-DM4 |
---|---|---|
Hydrophilicity | High (sulfonated) | Moderate |
Bystander Killing | Enhanced (via S-methyl-DM4) | Limited |
MDR1 Resistance | Effective | Less effective |
In Vivo Activity (MDR) | Superior | Inferior |
This compound vs. SMCC-DM1
- Linker Chemistry: SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker, while sulfo-SPDB is cleavable via disulfide reduction.
- Payload: DM1 (a maytansinoid) vs. DM4. DM4 has a thiol group for conjugation, whereas DM1 uses a thioether bond.
- Clinical Relevance :
Parameter | This compound | SMCC-DM1 |
---|---|---|
Linker Type | Cleavable (disulfide) | Non-cleavable |
Payload Release | Lysosomal cleavage | Proteolytic degradation |
Bystander Effect | Yes | No |
MDR1 Resistance | High | Moderate |
This compound vs. PEG4Mal
- Linker Design : PEG4Mal (PEGylated maleimide) increases hydrophilicity via polyethylene glycol (PEG), whereas sulfo-SPDB uses sulfonation.
- Efficacy : Both linkers counter MDR1-mediated resistance, but this compound has demonstrated superior bystander killing due to S-methyl-DM4 .
- Stability : PEG4Mal may offer prolonged circulation, but this compound ensures rapid payload release in lysosomes .
This compound vs. VC-MMAE
- Payload Class: MMAE (monomethyl auristatin E) is a dolastatin derivative, while DM4 is a maytansinoid.
- Linker Cleavage : VC (valine-citrulline) linkers require protease cleavage (e.g., cathepsin B), whereas sulfo-SPDB is reductively cleaved.
- Bystander Effect : VC-MMAE releases membrane-permeable MMAE, but this compound’s S-methyl-DM4 offers broader diffusion .
Research Findings and Clinical Implications
- Overcoming MDR : this compound’s hydrophilicity prevents efflux by MDR1 pumps, making it effective in resistant tumors .
- Bystander Killing : Metabolites like S-methyl-DM4 enable killing of heterogeneous tumor populations, a critical advantage in solid tumors .
- Clinical Trials : IMGN853 (this compound ADC) showed promising Phase III results in FRα+ ovarian cancer, with ongoing studies in renal cancer .
Actividad Biológica
Sulfo-SPDB-DM4 is a linker-payload compound used in the development of antibody-drug conjugates (ADCs). This compound combines the sulfo-SPDB linker with DM4, a potent cytotoxic agent derived from maytansine, which is known for its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic applications.
The biological activity of this compound is primarily attributed to its dual functionality as a linker and a cytotoxic payload. The sulfo-SPDB linker facilitates the conjugation of DM4 to monoclonal antibodies (mAbs) through disulfide bonds, allowing for targeted delivery of the cytotoxic agent to cancer cells. Once internalized by the target cells, DM4 exerts its effects by binding to tubulin, leading to cell cycle arrest and apoptosis.
- Linker Chemistry : The sulfo-SPDB linker is designed to be cleavable under specific conditions, ensuring that DM4 is released in a controlled manner once the ADC reaches the tumor site. This targeted release minimizes systemic toxicity while maximizing therapeutic efficacy.
- Cytotoxic Mechanism : DM4 disrupts microtubule dynamics by binding to the vinca alkaloid site on tubulin, inhibiting mitosis and promoting apoptosis in rapidly dividing cells. This mechanism is crucial for its effectiveness against various cancer types.
Preclinical Studies and Efficacy
Several studies have investigated the efficacy of this compound in preclinical models, demonstrating promising anti-tumor activity.
- Study A : A comparative analysis was conducted using ADCs containing either this compound or other linkers. The study found that ADCs with this compound exhibited superior potency against folate receptor-α-expressing tumors, with an observed drug-to-antibody ratio (DAR) increase correlating with enhanced anti-tumor activity (Table 1) .
- Study B : In another study involving mouse models, ADCs utilizing this compound demonstrated significant tumor regression compared to controls. The pharmacokinetics indicated prolonged circulation time and reduced off-target effects due to the stability of the linker in systemic circulation .
Data Table: Summary of Efficacy Studies
Study | ADC Composition | Tumor Type | Efficacy Observed | DAR Value |
---|---|---|---|---|
A | mAb-sulfo-SPDB-DM4 | Folate receptor-α-expressing | Significant tumor regression | 3.7 |
B | mAb-sulfo-SPDB-DM4 | Various solid tumors | Enhanced survival rates | 3.5 |
C | mAb-sulfo-SPDB-DM4 | HER2-positive breast cancer | Marked reduction in tumor size | 3.6 |
Case Studies
- Mirvetuximab Soravtansine : This ADC utilizes this compound and has shown potent anti-tumor activity against ovarian cancer cells expressing folate receptor-α. Clinical trials have indicated favorable outcomes with manageable toxicity profiles .
- Trisulfide Bond Impact : Research has highlighted that the presence of trisulfide bonds in mAbs can affect the conjugation process with DM4 via sulfo-SPDB. Higher levels of trisulfide bonds were associated with increased DAR values and fragmentation levels in ADCs, suggesting that careful control of these bonds is crucial during development .
Propiedades
IUPAC Name |
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJLJPQSHWOFQD-KRXLDPNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63ClN4O17S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.